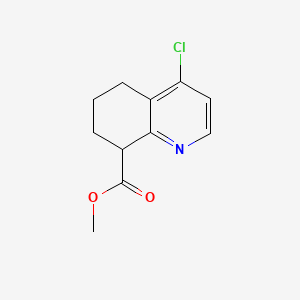
methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate typically involves the reaction of 5,6,7,8-tetrahydroquinoline derivatives with appropriate reagents. One common method involves the reaction of the 8-lithio- or 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification . Another method includes the reaction of the 8-lithio-derivative with trimethylsilyl isocyanate or isothiocyanate, followed by mild hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
Methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties.
科学的研究の応用
Methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
作用機序
The mechanism of action of methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways Quinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A closely related compound with similar chemical properties.
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
Uniqueness
Methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoline derivatives
生物活性
Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article presents an in-depth examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is C11H12ClNO2 with a molecular weight of approximately 225.67 g/mol. The chloro group at the 4-position and the carboxylate ester functional group are significant for its biological activity.
1. Antimicrobial Properties
Compounds in the tetrahydroquinoline class have demonstrated notable antimicrobial activities. Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been evaluated for its effectiveness against various bacterial strains. Research indicates that modifications in the structure can enhance or diminish antimicrobial efficacy.
2. Anticancer Activity
The compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
- HeLa (cervical cancer)
- A2780 (ovarian cancer)
- HT-29 (colorectal cancer)
In vitro assays have reported IC50 values indicating effective dose ranges for cytotoxicity. For instance, one study noted an IC50 value of approximately 9 nM against MDA-MB-435 cells, suggesting potent antiproliferative effects .
The biological activity of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is attributed to several mechanisms:
- Microtubule Depolymerization: The compound has been shown to disrupt microtubule dynamics, which is critical for cancer cell division .
- Induction of Apoptosis: It may induce apoptosis in cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (nM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 27 | |
| Anticancer | A2780 | 9 | |
| Antimicrobial | Various Bacterial Strains | Varies |
Case Study: In Vivo Efficacy
In a xenograft mouse model using MDA-MB-435 cells, methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate was administered at a dose of 75 mg/kg three times a week. Results indicated moderate weight loss but significant tumor reduction compared to control groups .
特性
IUPAC Name |
methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQFPNMVNZSSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C(C=CN=C12)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














